Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate
Description
Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate is a benzoate ester derivative featuring a carbamoyl linker and a cyclopropyl-hydroxypropyl substituent. This compound is structurally characterized by:
- Benzoate ester core: Provides lipophilicity and stability.
- Cyclopropyl-hydroxypropyl substituent: The cyclopropane ring introduces steric constraints and metabolic stability, while the hydroxyl group contributes to solubility and reactivity.
Properties
IUPAC Name |
methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(19,12-7-8-12)9-16-13(17)10-3-5-11(6-4-10)14(18)20-2/h3-6,12,19H,7-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZSCHQEPGDIME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate typically involves the reaction of 4-carboxybenzoic acid with 2-cyclopropyl-2-hydroxypropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The cyclopropyl group can enhance the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis
In contrast, bromine in MM0939.08 increases molecular weight and reactivity, raising safety concerns . The hydroxyl group in the target compound enhances solubility compared to non-polar analogs like MM0939.08, which lacks hydrophilic moieties.
Functional Group Influence on Bioactivity :
- Carbamoyl-linked compounds (e.g., the target) exhibit stronger hydrogen-bonding capacity than ester-only derivatives (e.g., MM0939.08), which may improve target binding in drug-receptor interactions.
- Benzimidazole-containing analogs (e.g., MM0939.05) demonstrate higher pharmacological activity due to aromatic stacking interactions but face challenges in solubility .
Synthetic and Regulatory Considerations: Brominated analogs like MM0939.08 require stringent control in pharmaceutical processes due to genotoxicity risks, whereas the target compound’s cyclopropyl and hydroxyl groups may align with safer impurity profiles .
Biological Activity
Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C13H17NO3
- Molecular Weight : 235.28 g/mol
The compound features a benzoate moiety linked to a carbamoyl group, which is further substituted with a cyclopropyl and hydroxypropyl chain. This structural arrangement is significant for its biological interactions.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in certain cancer types.
- Antioxidant Properties : Preliminary studies suggest that it may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
- Modulation of Signaling Pathways : The compound appears to influence several signaling pathways associated with cell survival and apoptosis.
Anticancer Activity
A key area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated:
- Cell Line Studies : The compound was tested on various cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT-29 (Colon Cancer) | 20 |
Antimicrobial Activity
Another promising aspect of this compound is its antimicrobial activity. It has shown effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Inhibition zones measured during agar diffusion tests indicated significant antibacterial properties, particularly at concentrations above 50 µg/mL.
Case Studies
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry illustrated the efficacy of this compound in inducing apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the potential for development into a therapeutic agent for resistant cancer types .
- Antimicrobial Efficacy : A recent investigation assessed the compound's ability to combat biofilm formation in Staphylococcus aureus. Results showed that treatment with the compound significantly reduced biofilm biomass compared to control groups, suggesting its potential as an adjunct therapy in treating infections .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 4-[(2-cyclopropyl-2-hydroxypropyl)carbamoyl]benzoate with high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions, such as temperature (e.g., maintaining 0–5°C during carbamoyl coupling) and stoichiometry to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) is critical. Impurity profiling using HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >98% .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., cyclopropyl methyl groups at δ 0.9–1.2 ppm) and carbonyl carbons (~168–170 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C15H19NO4: 278.1387) .
- IR Spectroscopy : Identifies ester C=O (~1720 cm⁻¹) and carbamoyl N-H (~3300 cm⁻¹) stretches .
Q. How should researchers handle safety risks during synthesis?
- Methodological Answer : Use fume hoods for volatile intermediates (e.g., 4-(bromomethyl)benzaldehyde derivatives). Wear nitrile gloves and safety goggles to prevent skin/eye contact. First aid for spills: immediate water flushing (15 minutes for eyes/skin) and medical consultation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) determines absolute configuration. For example, refining torsion angles (e.g., cyclopropyl C-C-C dihedral angles) and hydrogen-bonding networks (e.g., hydroxyl-carbamoyl interactions) clarifies stereochemical assignments. Data collection at 100 K minimizes thermal motion artifacts .
Q. What strategies optimize the compound’s solubility for in vitro bioassays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to balance solubility and biocompatibility .
- pH Adjustment : The ester group’s hydrophobicity can be mitigated via buffered solutions (pH 7.4) with surfactants (e.g., Tween-80) .
- Solid Dispersion : Embedding in PEG-6000 improves dissolution kinetics .
Q. How to design experiments to study structure-activity relationships (SAR) for biological activity?
- Methodological Answer :
- Derivatization : Synthesize analogs (e.g., replacing cyclopropyl with cyclohexyl or varying ester groups) to assess steric/electronic effects on target binding .
- Biological Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities. Dose-response curves (IC50) validate SAR trends .
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to protein active sites (e.g., cyclopropane moiety fitting hydrophobic pockets) .
- MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories .
- QM/MM Calculations : Study electronic effects of substituents on binding energy (e.g., hydroxypropyl H-bond donors) .
Q. How to assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor decomposition via LC-MS (e.g., ester hydrolysis to carboxylic acid) .
- Long-Term Stability : Store at –20°C in amber vials with desiccants; periodic NMR/HPLC checks every 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
